molecular formula C10H12Cl3N3S B2800418 4-[4-(Aminomethyl)-1,3-thiazol-2-yl]-3-chloroaniline dihydrochloride CAS No. 2097918-53-9

4-[4-(Aminomethyl)-1,3-thiazol-2-yl]-3-chloroaniline dihydrochloride

Cat. No.: B2800418
CAS No.: 2097918-53-9
M. Wt: 312.64
InChI Key: IPDAEKHKPVHGLD-UHFFFAOYSA-N
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Description

4-[4-(Aminomethyl)-1,3-thiazol-2-yl]-3-chloroaniline dihydrochloride is a chemical compound with significant potential in various scientific fields. It is characterized by the presence of a thiazole ring, an aminomethyl group, and a chloroaniline moiety, making it a versatile molecule for research and industrial applications.

Scientific Research Applications

4-[4-(Aminomethyl)-1,3-thiazol-2-yl]-3-chloroaniline dihydrochloride has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Safety and Hazards

The compound has been labeled with the GHS07 pictogram. The hazard statements associated with this compound are H302, H315, H319, and H335 . This indicates that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Aminomethyl)-1,3-thiazol-2-yl]-3-chloroaniline dihydrochloride typically involves the reaction of 4-chloro-3-nitroaniline with aminomethylthiazole under specific conditions. The reaction is carried out in the presence of a reducing agent such as hydrogen gas or a metal catalyst to facilitate the reduction of the nitro group to an amine group. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or other suitable purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-[4-(Aminomethyl)-1,3-thiazol-2-yl]-3-chloroaniline dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can further modify the aminomethyl group.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides are employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Aminomethyl)-1,3-thiazol-2-amine dihydrochloride
  • 4-Chloro-3-nitroaniline
  • Aminomethylthiazole derivatives

Uniqueness

4-[4-(Aminomethyl)-1,3-thiazol-2-yl]-3-chloroaniline dihydrochloride stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-[4-(aminomethyl)-1,3-thiazol-2-yl]-3-chloroaniline;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3S.2ClH/c11-9-3-6(13)1-2-8(9)10-14-7(4-12)5-15-10;;/h1-3,5H,4,12-13H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPDAEKHKPVHGLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)Cl)C2=NC(=CS2)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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